
CEP-1347
Übersicht
Beschreibung
CEP-1347 ist eine semisynthetische Verbindung, die für ihre neuroprotektiven Eigenschaften bekannt ist. Es ist ein potenter Inhibitor des c-Jun N-terminalen Kinase (JNK)-Signalwegs, der an Stressreaktionen beteiligt ist, die zum Zelltod von Neuronen führen. Diese Verbindung hat sich als vielversprechend erwiesen, um verschiedene Nervenzelltypen vor Apoptose zu schützen, was sie zu einem potenziellen Therapeutikum für neurodegenerative Erkrankungen wie Parkinson macht .
Wissenschaftliche Forschungsanwendungen
CEP-1347 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: This compound hat Wirksamkeit bei der Hemmung des Wachstums von Gliomzellen gezeigt, indem es das MDM4-Protein angreift und den p53-Signalweg aktiviert.
Parkinson-Krankheit: In Tiermodellen hat sich gezeigt, dass this compound Dopaminneuronen in der Substantia nigra, der von der Parkinson-Krankheit betroffenen Gehirnregion, schützen kann.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch Hemmung des JNK-Signalwegs aus. Dieser Signalweg ist ein entscheidender Bestandteil der zellulären Stressantwort und ist an der Induktion von Apoptose beteiligt. Durch die Blockierung der Aktivierung von JNK verhindert this compound die nachgeschalteten Signalereignisse, die zum Zelltod von Neuronen führen. Zusätzlich zielt this compound auf das MDM4-Protein ab, was zur Aktivierung des p53-Signalwegs führt, der zusätzlich zu seinen neuroprotektiven und Antikrebswirkungen beiträgt .
Wirkmechanismus
Target of Action
CEP-1347, also known as KT7515 or 3,9-Bis((ethylthio)methyl)-K-252a, primarily targets the Mitogen-activated protein kinase 12 (MAPK12) . This kinase is a part of the mixed lineage kinase (MLK) family, which includes MLK3, MLK2, MLK1, dual leucine zipper kinase, and leucine zipper kinase . These kinases are key regulators involved in cellular responses to environmental stress, cytokines, and initiators of cell death .
Mode of Action
This compound is a selective and potent inhibitor of the stress-activated protein kinase pathway . It blocks the activation of JNK1 induced by members of the MLK family . The inhibition of recombinant MLK members in vitro by this compound is competitive with ATP .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the stress-activated protein kinase pathway . This intracellular signaling pathway is an essential component of the stress response leading to neuronal death . By inhibiting this pathway, this compound can prevent the progression of neuronal cell death .
Pharmacokinetics
Specifically, an increase in ATV accumulation ratio of 15% and a prolongation of T1/2 from 12.7 to 15.9 hours were observed .
Result of Action
This compound has been shown to protect multiple nerve cell types from a variety of insults leading to programmed cell death (apoptosis) . In-vitro cell culture systems and in-vivo mouse and non-human primate models of Parkinson’s disease have shown that this compound protects dopamine neurons in the substantia nigra, the area of the brain affected by Parkinson’s disease .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the co-administration of this compound with ATV/RTV in HIV-infected patients resulted in significant changes in the pharmacokinetics of ATV . .
Biochemische Analyse
Biochemical Properties
CEP-1347 is an orally active molecule that acts as a selective and potent inhibitor of the stress-activated protein kinase pathway . This intracellular signaling pathway is an essential component of the stress response leading to neuronal death . The compound interacts with Mitogen-activated protein kinase 12 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In ER-positive breast cancer cells, it blocks cell cycle progression in G2 and early M phase, and induces apoptosis . In neurons, it promotes survival even in the absence of trophic support .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the stress-activated protein kinase pathway . It is a selective and potent inhibitor of this pathway, which is an essential component of the stress response leading to neuronal death . In-vitro cell culture systems and in-vivo mouse and non-human primate models of Parkinson’s disease have shown that this compound protects dopamine neurons in the substantia nigra, the area of the brain affected by Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cells. For instance, in HIV-infected patients, this compound was administered twice daily and it resulted in significant changes in the pharmacokinetics of other drugs . Furthermore, neurons that have been NGF-deprived long-term but have been kept alive by caspase inhibitors can be rescued metabolically by this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a 10-day systemic administration of this compound at a dose that was less than 1/10 the mouse equivalent of the dose safely given to humans for 2 years was sufficient to effectively reduce tumor-initiating cancer stem cells within established tumors in mice .
Metabolic Pathways
This compound is involved in the stress-activated protein kinase pathway . It acts as a selective and potent inhibitor of this pathway, which is an essential component of the stress response leading to neuronal death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
CEP-1347 wird aus dem Indolocarbazol K252a gewonnen. Die Synthese umfasst mehrere Schritte, darunter die Bildung des Indolocarbazol-Kerns und anschließende Modifikationen, um funktionelle Gruppen einzuführen, die seine biologische Aktivität verbessern. Die wichtigsten Schritte umfassen in der Regel:
Bildung des Indolocarbazol-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, ausgehend von einfachen aromatischen Vorläufern.
Modifikationen der funktionellen Gruppen: Einführung verschiedener Substituenten, um die Potenz und Selektivität der Verbindung zu verbessern.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hohen Ausbeuten, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CEP-1347 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise die biologische Aktivität der Verbindung verändern.
Substitution: Verschiedene nukleophile und elektrophile Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonylchloride werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
K252a: Die Stammverbindung, von der CEP-1347 abgeleitet ist. Es hemmt auch den JNK-Signalweg, jedoch mit geringerer Spezifität und Potenz.
SP600125: Ein weiterer JNK-Inhibitor, jedoch fehlen ihm die neuroprotektiven Eigenschaften von this compound.
Einzigartigkeit von this compound
This compound ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung des JNK-Signalwegs einzigartig. Seine Fähigkeit, Neuronen vor Apoptose zu schützen, und seine Wirksamkeit in der Krebsforschung unterscheiden es von anderen ähnlichen Verbindungen. Darüber hinaus bietet seine Doppelfunktion auf den JNK- und p53-Signalwegen ein breiteres therapeutisches Potenzial .
Biologische Aktivität
3,9-Bis((ethylthio)methyl)-K-252a is a synthetic derivative of K-252a, a natural compound derived from the bacterium Nocardia sp. This compound is characterized by the addition of ethylthio groups at the 3 and 9 positions of the K-252a backbone, which enhances its biological activities. The molecular formula for this compound is C₃₃H₃₃N₃O₅S₂. Research has indicated that it possesses significant neurotrophic effects and influences various cellular signaling pathways.
The precise mechanism of action for 3,9-Bis((ethylthio)methyl)-K-252a remains partially understood. However, it is hypothesized to inhibit tubulin polymerization similarly to its parent compound K-252a, which disrupts microtubule formation essential for cell division and function. This structural similarity suggests that it may share similar biological activities, although further investigations are necessary to confirm these hypotheses.
Neurotrophic Effects
Research indicates that 3,9-Bis((ethylthio)methyl)-K-252a acts as a potent neurotrophic agent. Specifically, studies have shown that it enhances choline acetyltransferase activity in embryonic rat spinal cord and basal forebrain cultures . This enhancement is crucial for cholinergic neuron function and survival.
In Vivo Studies
In vivo models suggest that 3,9-Bis((ethylthio)methyl)-K-252a can prevent degeneration of cholinergic neurons in the nucleus basalis magnocellularis (NBM) and reduce programmed cell death in various neuronal populations . These findings highlight its potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and activities of 3,9-Bis((ethylthio)methyl)-K-252a compared to related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
K-252a | Base structure without ethylthio groups | Potent protein kinase C inhibitor |
CEP1347 | Related neurotrophic compound | Inhibitor of mixed lineage kinase |
3,9-Bis(alkoxymethyl)-K-252a | Alkoxy modifications at similar positions | Varies in biological activity |
3,9-Bis((ethylthio)methyl)-K-252a | Ethylthio modifications | Enhanced neurotrophic activity with reduced kinase inhibition |
This table illustrates how 3,9-Bis((ethylthio)methyl)-K-252a is unique due to its specific modifications, which enhance its biological activity compared to K-252a while providing distinct pharmacological properties not found in other related compounds.
Safety and Toxicology
While the parent compound K-252a is known to be toxic with potential severe side effects, information regarding the specific safety hazards of 3,9-Bis((ethylthio)methyl)-K-252a is limited. Given its structural resemblance to K-252a, caution is advised when handling this compound in research settings.
Eigenschaften
IUPAC Name |
methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLRESZJCKCTC-KMYQRJGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156177-65-0 | |
Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEP-1347 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CEP-1347?
A1: this compound acts as a potent and selective inhibitor of the mixed lineage kinase (MLK) family of kinases. [, , ] MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress response, apoptosis (programmed cell death), and inflammation. [, , ]
Q2: How does this compound affect the JNK signaling pathway?
A2: By inhibiting MLKs, this compound effectively blocks the activation of the JNK signaling pathway. [, , ] This inhibition disrupts the downstream cascade of events that would normally lead to the activation of c-Jun, a transcription factor involved in regulating gene expression related to apoptosis and inflammation. [, , , ]
Q3: What are the downstream effects of this compound's inhibition of the JNK pathway?
A3: Inhibition of the JNK pathway by this compound leads to several downstream effects:
- Reduced apoptosis: this compound prevents the activation of caspases, enzymes responsible for executing apoptosis, thereby promoting cell survival in various models of neuronal death. [, , ]
- Preservation of neuronal function: In several studies, this compound not only protected neurons from death but also helped maintain their metabolic activity and trophic status, crucial for neuronal function. [, , ]
- Modulation of inflammation: In glial cells, particularly astrocytes, this compound has been shown to dampen inflammatory responses by decreasing the release of pro-inflammatory molecules like nitric oxide (NO), prostaglandins (PGs), and interleukin-6 (IL-6). []
Q4: Does this compound have any impact on MDM2, another negative regulator of p53?
A5: Interestingly, while this compound primarily targets MDM4, studies show that it can indirectly influence MDM2. Blocking this compound-induced MDM2 overexpression, achieved through genetic knockdown, enhanced its effects on the p53 pathway and cell growth inhibition. [] Furthermore, using a small molecule MDM2 inhibitor that disrupts the MDM2-p53 interaction, while preserving its ability to inhibit MDM4 expression, synergistically enhanced the p53-activating and growth-inhibitory effects of this compound. [] This highlights a complex interplay between these regulatory molecules and suggests potential for combination therapies.
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C28H37N3O7S2, and its molecular weight is 591.74 g/mol. [, ]
Q6: Does this compound possess any intrinsic catalytic properties?
A7: this compound is not known to possess intrinsic catalytic properties. It primarily functions as a kinase inhibitor, specifically targeting the MLK family. [, , ] Its mode of action involves competing with ATP for binding to the catalytic site of MLKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.